2-BROMO-4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]NAPHTHALEN-1-YL ACETATE
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Overview
Description
2-BROMO-4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]NAPHTHALEN-1-YL ACETATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-2-bromo-naphthalen-1-yl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Naphthalene Derivative: The starting material, 2-bromo-naphthalene, undergoes a series of reactions to introduce the acetyl and toluene-4-sulfonyl groups.
Esterification: The final step involves the esterification of the intermediate compound with acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group.
Reduction: Reduction reactions can target the bromine atom or the sulfonyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-BROMO-4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]NAPHTHALEN-1-YL ACETATE has several applications in scientific research:
Properties
Molecular Formula |
C21H18BrNO5S |
---|---|
Molecular Weight |
476.3g/mol |
IUPAC Name |
[4-[acetyl-(4-methylphenyl)sulfonylamino]-2-bromonaphthalen-1-yl] acetate |
InChI |
InChI=1S/C21H18BrNO5S/c1-13-8-10-16(11-9-13)29(26,27)23(14(2)24)20-12-19(22)21(28-15(3)25)18-7-5-4-6-17(18)20/h4-12H,1-3H3 |
InChI Key |
VBIVLTLRTJQORS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C3=CC=CC=C32)OC(=O)C)Br)C(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C3=CC=CC=C32)OC(=O)C)Br)C(=O)C |
Origin of Product |
United States |
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